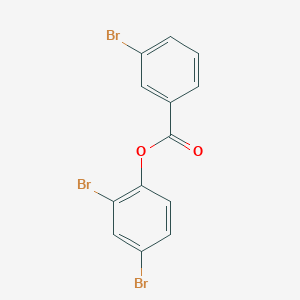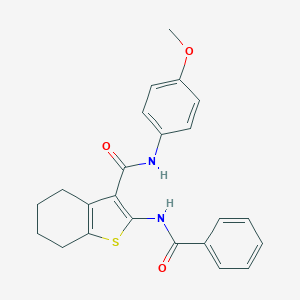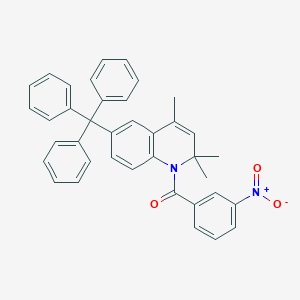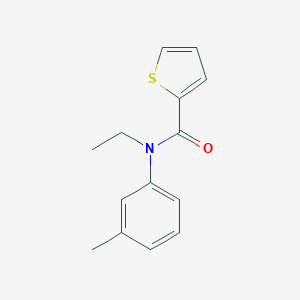![molecular formula C19H14ClN3O2 B375757 N-[1-(4-chlorobenzyl)benzimidazol-2-yl]-2-furamide CAS No. 292613-20-8](/img/structure/B375757.png)
N-[1-(4-chlorobenzyl)benzimidazol-2-yl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-chlorobenzyl)benzimidazol-2-yl]-2-furamide is a synthetic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the benzimidazole ring system in the structure of this compound contributes to its biological activity and makes it a promising candidate for further research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorobenzyl)benzimidazol-2-yl]-2-furamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The reaction conditions often include the use of solvents such as toluene and catalysts like p-toluenesulfonic acid . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzimidazole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods could include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of solvents and catalysts may also be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorobenzyl)benzimidazol-2-yl]-2-furamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce benzimidazole derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzimidazole derivatives.
Medicine: Potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorobenzyl)benzimidazol-2-yl]-2-furamide involves its interaction with specific molecular targets. The benzimidazole ring system can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A parent compound with similar biological activities.
Indole derivatives: Compounds with a similar heterocyclic structure and biological properties.
Imidazole derivatives: Another class of compounds with comparable pharmacological activities.
Uniqueness
N-[1-(4-chlorobenzyl)benzimidazol-2-yl]-2-furamide stands out due to its unique combination of the benzimidazole and furan rings, which may confer distinct biological activities and therapeutic potential.
Properties
CAS No. |
292613-20-8 |
|---|---|
Molecular Formula |
C19H14ClN3O2 |
Molecular Weight |
351.8g/mol |
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C19H14ClN3O2/c20-14-9-7-13(8-10-14)12-23-16-5-2-1-4-15(16)21-19(23)22-18(24)17-6-3-11-25-17/h1-11H,12H2,(H,21,22,24) |
InChI Key |
UYCKQUDIDRJMIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-benzyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B375675.png)




![3,3'-sulfanediylbis[N-(2,4-dimethylphenyl)propanamide]](/img/structure/B375685.png)

![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B375687.png)
![2-{[4-(2-methylphenyl)-2,6-diphenyl-4H-pyran-3-yl]methylene}malononitrile](/img/structure/B375688.png)
![2-[(4-ethoxyphenyl)diazenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B375690.png)
![N-(13-THIAZOL-2-YL)-3-({2-[(13-THIAZOL-2-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE](/img/structure/B375692.png)
![4-ethyl-2-methyl-3-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-4H-pyrazolo[1,5-a]benzimidazole](/img/structure/B375693.png)
![2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-5,5-dimethyl-1,3-thiazol-4-one](/img/structure/B375695.png)
![1-[2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]-N-[2-(1H-indol-3-yl)ethyl]methanimine](/img/structure/B375697.png)
